Belizatinib, also known as TSR-011, is an orally administered small molecule inhibitor that targets a specific group of enzymes called tropomyosin receptor kinases (TRKs). TRKs play a role in cell growth, differentiation, and survival, and their abnormal activity has been implicated in various cancers []. Here's a breakdown of its potential applications in scientific research:
ALK (anaplastic lymphoma kinase) mutations are found in a subset of non-small cell lung cancers (NSCLC). Crizotinib was the first targeted therapy effective against these mutations, but patients often develop resistance after a period of treatment []. Belizatinib has shown promise in overcoming this resistance. Studies have demonstrated its effectiveness in inhibiting the growth of crizotinib-resistant ALK-positive NSCLC cells []. Ongoing clinical trials are further evaluating its efficacy and safety in this patient population.
Beyond ALK, mutations involving other TRK family members (TRKA, TRKB, and TRKC) have been identified in various cancers, including infantile fibrosarcoma, neuroblastoma, and some types of lung and colorectal cancers []. Belizatinib's ability to target a broader spectrum of TRKs makes it a potential therapeutic option for these cancers. Research is ongoing to investigate its effectiveness in preclinical models and early-phase clinical trials for these TRK fusion-positive malignancies.
Belizatinib, also known as TSR-011, is a small-molecule inhibitor specifically targeting anaplastic lymphoma kinase (ALK). The compound has garnered attention due to its potential effectiveness against various cancers characterized by ALK mutations, particularly non-small cell lung cancer. Its molecular formula is C33H44FN5O, with a molecular weight of 577.7 g/mol .
Belizatinib acts by inhibiting the activity of ALK and TRK receptors. These receptors are tyrosine kinases, enzymes that play a crucial role in cell signaling pathways promoting cell growth and survival. By binding to the active sites of these receptors, Belizatinib prevents them from phosphorylating downstream signaling molecules, effectively halting uncontrolled cell division in cancers driven by ALK or TRK mutations [, ].
Belizatinib undergoes several metabolic transformations in vitro, with the most significant reaction being the hydroxylation of its piperidine moiety. This modification is crucial for its bioactivation and therapeutic efficacy . The compound's reactivity is influenced by its structure, allowing it to interact effectively with the ALK enzyme.
Belizatinib exhibits potent inhibitory activity against ALK and has shown promise in overcoming resistance associated with other ALK inhibitors. In studies, it demonstrated a favorable binding affinity to the mutated forms of the ALK enzyme, suggesting its potential as an effective treatment option for patients with resistant ALK-positive tumors . The compound's unique mechanism of action allows it to maintain efficacy even in the presence of common resistance mutations.
Belizatinib is primarily investigated for its application in oncology, particularly for treating non-small cell lung cancer with ALK mutations. Its ability to target resistant mutations makes it a valuable addition to existing therapies. Clinical trials are ongoing to evaluate its safety and efficacy in various cancer types .
Interaction studies have indicated that Belizatinib can effectively bind to mutated forms of the ALK protein, which often confer resistance to other inhibitors like crizotinib. The binding affinity changes due to mutations have been quantitatively assessed using computational methods, demonstrating that Belizatinib retains a significant affinity even in the presence of common resistance mutations . These findings suggest that Belizatinib may provide a therapeutic advantage over existing treatments.
Several compounds share structural or functional similarities with Belizatinib. Below is a comparison highlighting their unique features:
Compound Name | Target | Mechanism of Action | Unique Features |
---|---|---|---|
Crizotinib | Anaplastic Lymphoma Kinase | Type I inhibitor | First-generation ALK inhibitor |
Alectinib | Anaplastic Lymphoma Kinase | Type I inhibitor | Higher potency against certain mutations |
Lorlatinib | Anaplastic Lymphoma Kinase | Type I inhibitor | Designed to overcome resistance |
Brigatinib | Anaplastic Lymphoma Kinase | Type I inhibitor | Dual inhibition of ALK and EGFR |
Ceritinib | Anaplastic Lymphoma Kinase | Type I inhibitor | Effective against brain metastases |
Belizatinib's unique capability to bind effectively even in the presence of resistant mutations sets it apart from these other inhibitors, making it a promising candidate for further development in targeted cancer therapy .
Belizatinib exhibits a complex molecular architecture with the empirical formula C33H44FN5O3 [1] [2] [3]. The compound possesses a molecular weight of 577.73 grams per mole, as determined through mass spectrometric analysis and confirmed across multiple pharmaceutical databases [4] [5]. The exact molecular mass is calculated at 577.7338 daltons, reflecting the precise atomic composition of the molecule [3].
Molecular Parameter | Value |
---|---|
Molecular Formula | C33H44FN5O3 |
Molecular Weight | 577.73 g/mol |
Exact Mass | 577.7338 Da |
Monoisotopic Mass | 577.34228 Da |
The elemental composition comprises thirty-three carbon atoms, forty-four hydrogen atoms, one fluorine atom, five nitrogen atoms, and three oxygen atoms [7] [21]. This molecular composition places belizatinib within the category of complex heterocyclic organic compounds with significant structural diversity.
The systematic International Union of Pure and Applied Chemistry nomenclature for belizatinib is 4-fluoro-N-[6-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-1-[4-(propan-2-ylcarbamoyl)cyclohexyl]benzimidazol-2-yl]benzamide [5] [14] [15]. This comprehensive nomenclature reflects the complex substitution pattern and multiple functional groups present within the molecular structure.
The systematic name provides detailed structural information, indicating the presence of a fluorinated benzamide moiety connected to a substituted benzimidazole core [5]. The nomenclature specifically identifies the positioning of the fluorine atom at the para position of the benzamide ring and describes the elaborate substitution pattern on the benzimidazole nucleus [14].
Nomenclature Component | Structural Element |
---|---|
4-fluoro-benzamide | Para-fluorinated aromatic amide |
benzimidazol-2-yl | Central heterocyclic core |
piperidin-1-yl | Saturated nitrogen heterocycle |
2-hydroxypropan-2-yl | Tertiary alcohol substituent |
propan-2-ylcarbamoyl | Isopropyl amide group |
Belizatinib demonstrates a sophisticated arrangement of multiple functional groups contributing to its biological activity and physicochemical properties [1] [2]. The molecule contains a central benzimidazole heterocycle that serves as the primary structural scaffold [5] [7].
The key functional groups identified in belizatinib include a benzimidazole core, fluorinated benzamide moiety, piperidine ring, tertiary alcohol group, cyclohexyl ring, and multiple amide linkages [1] [11]. The benzimidazole system consists of a bicyclic structure containing nitrogen atoms at positions 1 and 3 of the imidazole ring [5].
Functional Group | Structural Description | Chemical Role |
---|---|---|
Benzimidazole | Central bicyclic heterocycle | Primary binding scaffold |
Fluorinated benzamide | 4-fluorobenzoyl amide | Enhanced binding affinity |
Piperidine | Six-membered nitrogen heterocycle | Conformational flexibility |
Tertiary alcohol | 2-hydroxypropan-2-yl group | Hydrogen bonding capacity |
Cyclohexyl | Saturated six-membered carbon ring | Hydrophobic interactions |
Amide linkages | Multiple carbonyl-nitrogen bonds | Structural rigidity |
The fluorinated aromatic ring provides enhanced electronic properties through the electron-withdrawing effect of the fluorine atom [5] [8]. The piperidine ring system introduces conformational flexibility while maintaining structural integrity through its saturated six-membered ring structure [1] [11].
Belizatinib exists as a racemic mixture with optical activity designated as (+/-) [3]. The compound contains defined stereocenters, though the standard molecular representations do not specify absolute configurations [3]. The stereochemical analysis indicates the presence of zero defined stereocenters and zero E/Z centers in the conventional structural representation [3].
The molecule possesses a neutral charge state and demonstrates stereochemical complexity through the presence of multiple chiral environments [3]. However, the current pharmaceutical formulation does not separate individual enantiomers, maintaining the compound as a racemic mixture for therapeutic applications [3].
Stereochemical Parameter | Specification |
---|---|
Stereochemical Status | Racemic mixture |
Optical Activity | (+/-) |
Defined Stereocenters | 0/0 |
E/Z Centers | 0 |
Molecular Charge | 0 |
Isomeric Forms | Not separated |
The stereochemical properties of belizatinib contribute to its binding characteristics and may influence its interaction with target proteins [9] [10]. The racemic nature suggests that both enantiomers may contribute to the overall biological activity profile of the compound [3].
Belizatinib manifests as a white to off-white crystalline solid under standard conditions [11] [12]. The compound demonstrates excellent chemical stability when stored under appropriate conditions at minus twenty degrees Celsius [2] [4] [11]. The predicted density of belizatinib is 1.27 ± 0.1 grams per cubic centimeter [11].
The solubility profile reveals significant variation across different solvents, with exceptional solubility in dimethyl sulfoxide at 143.33 milligrams per milliliter [2] [11]. The compound shows moderate solubility in N,N-dimethylformamide at 30.0 milligrams per milliliter and ethanol at 65.0 milligrams per milliliter [11]. Water solubility remains limited due to the hydrophobic nature of the molecular structure [11] [12].
Physical Property | Value/Specification |
---|---|
Appearance | White to off-white crystalline solid |
Storage Temperature | -20°C |
Density (predicted) | 1.27 ± 0.1 g/cm³ |
DMSO Solubility | 143.33 mg/mL (248.08 mM) |
DMF Solubility | 30.0 mg/mL (51.93 mM) |
Ethanol Solubility | 65.0 mg/mL (112.5 mM) |
Water Solubility | Poor (hydrophobic) |
pKa (predicted) | 12.55 ± 0.43 |
The compound exhibits a predicted pKa value of 12.55 ± 0.43, indicating basic character under physiological conditions [11]. The partition coefficient (XLogP) of 5.24 demonstrates significant lipophilicity, consistent with its poor aqueous solubility [8]. The topological polar surface area measures 99.49 square angstroms, with three hydrogen bond donors and ten rotatable bonds contributing to molecular flexibility [8].
Belizatinib exists in a stable crystalline form that maintains structural integrity under recommended storage conditions [4] [11]. The crystalline solid demonstrates characteristic white to off-white coloration and maintains stability for extended periods when properly stored [11] [12].
The crystalline structure exhibits polymorphic stability, with the compound maintaining its solid-state properties across temperature variations within the storage range [11]. High-performance liquid chromatography analysis confirms purity levels exceeding 99.95% in the crystalline form [4]. Nuclear magnetic resonance spectroscopy validates structural consistency with theoretical predictions [4].
Crystalline Property | Characteristic |
---|---|
Crystal Form | Stable polymorph |
Appearance | White to off-white solid |
Purity | >99.95% (HPLC) |
Stability | 3 years at -20°C |
Polymorphic Forms | Single stable form identified |
Storage Requirements | Dry conditions, -20°C |